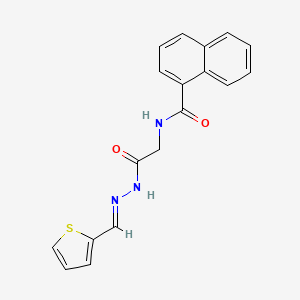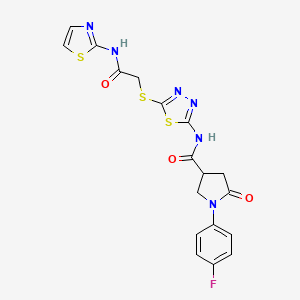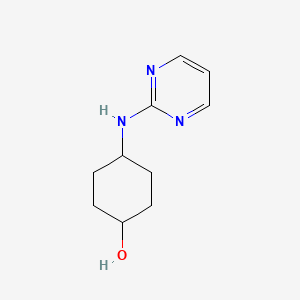
(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a hydrazone derivative, which are often used in the synthesis of various organic compounds. The naphthamide moiety suggests the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon with two fused benzene rings .
Molecular Structure Analysis
The molecular structure likely contains a naphthalene ring, a thiophene ring, and a hydrazone group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, as well as reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and its degree of conjugation could all affect its properties .Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Activities
Compounds with thiophene and naphthamide moieties have been synthesized and evaluated for their antimicrobial properties. For instance, novel dithiolane, thiophene, coumarin, 2-pyridone, and related products containing a hydrazide moiety were characterized for their antimicrobial activity, highlighting the potential use of similar compounds in developing new antimicrobial agents (Mahmoud et al., 2017). Additionally, certain derivatives have shown promising antiviral activity against the H5N1 virus, indicating potential applications in antiviral research (Flefel et al., 2014).
Corrosion Inhibition
Research on thiophene Schiff base compounds has revealed their efficacy as corrosion inhibitors for metals in acidic environments. This application is significant in extending the lifespan of metals used in industrial applications (Daoud et al., 2014).
Anticancer Evaluation
The synthesis and evaluation of compounds containing naphthamide structures for anticancer activities have been explored. One study focused on derivatives evaluated in vitro for their anticancer potential, identifying compounds with moderate activity against breast cancer cell lines (Salahuddin et al., 2014).
Environmental and Material Science Applications
In material science, thiophene-containing compounds have been investigated for their electrochromic and fluorescent properties, which could be useful in developing new materials for electronics and sensor technologies (Cihaner & Algi, 2008). Furthermore, the desulfurization capability of certain bacteria towards naphthothiophene compounds points to environmental applications in reducing sulfur content in fuels (Furuya et al., 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(21-20-11-14-7-4-10-24-14)12-19-18(23)16-9-3-6-13-5-1-2-8-15(13)16/h1-11H,12H2,(H,19,23)(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPTZJCONZZXPE-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)-N-methylacetamide](/img/structure/B2704936.png)
![N-[3-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2704937.png)
![3-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2704938.png)
![2-Methyl-1-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2704940.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2704941.png)
![2-(benzo[d]isoxazol-3-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide](/img/structure/B2704942.png)
![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2704943.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2704949.png)
![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2704950.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2704951.png)

![(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2704954.png)
